5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
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Overview
Description
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is a chemical compound with the molecular formula C5H5BrClF3 and a molecular weight of 237.45 g/mol . It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated compound. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to a fluorinated pentene precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and at a specific temperature to ensure the selective addition of halogens .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the pentene moiety allows for addition reactions with hydrogen, halogens, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Reagents like hydrogen gas (for hydrogenation) or halogens (for halogenation) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce saturated or partially saturated compounds .
Scientific Research Applications
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid: This compound has a similar structure but includes a carboxylic acid group, which alters its reactivity and applications.
1-Bromo-2-chloro-1,1,2-trifluoro-3-pentene: Another closely related compound with slight structural variations that affect its chemical properties.
Uniqueness
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is unique due to its specific combination of halogens and the presence of a double bond, which provides distinct reactivity patterns compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
356-73-0 |
---|---|
Molecular Formula |
C5H5BrClF3 |
Molecular Weight |
237.44 g/mol |
IUPAC Name |
(Z)-5-bromo-4-chloro-4,5,5-trifluoropent-2-ene |
InChI |
InChI=1S/C5H5BrClF3/c1-2-3-4(7,8)5(6,9)10/h2-3H,1H3/b3-2- |
InChI Key |
QQVDBKBIOLTXSK-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\C(C(F)(F)Br)(F)Cl |
SMILES |
CC=CC(C(F)(F)Br)(F)Cl |
Canonical SMILES |
CC=CC(C(F)(F)Br)(F)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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